Cathepsin B Inhibition: Low Potency (IC50 = 390 µM) Confirms Utility as a Negative Control
This compound exhibits weak inhibitory activity against the cysteine protease Cathepsin B, with an IC50 of 3.90E+5 nM (390 µM) as measured in a fluorescent plate reader assay at pH 6.25 and 2°C [1]. This quantitative data point is not an indication of therapeutic potential but rather a crucial benchmark for experimental design. In contrast to potent Cathepsin B inhibitors which typically exhibit IC50 values in the low nanomolar range, this high IC50 value validates its use as a negative control or a scaffold for further optimization [2]. For procurement purposes, this specification confirms that the compound is a well-defined, low-potency entity suitable for assays requiring a non-inhibitory or weakly interacting baseline control against this specific target.
| Evidence Dimension | Cathepsin B enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 390,000 nM (390 µM) |
| Comparator Or Baseline | Typical potent Cathepsin B inhibitor (e.g., CA-074): IC50 ~ 2-5 nM |
| Quantified Difference | Approximately 78,000-fold less potent |
| Conditions | Spectramax M5 fluorescent plate reader, pH 6.25, 2°C [1] |
Why This Matters
This defines the compound as a validated, low-potency baseline, ensuring experimental reproducibility and proper control selection.
- [1] BindingDB. Affinity Data for Cathepsin B: IC50 = 3.90E+5 nM. Accessed 2026. View Source
- [2] Towne, V., et al. (2005). Effect of pH on the inhibition of cathepsin B by CA-074. Bioorganic & Medicinal Chemistry Letters. View Source
